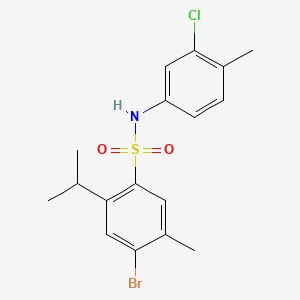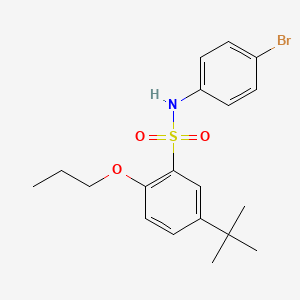
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide, also known as FMBS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMBS is a benzamide derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide is related to its ability to inhibit FAAH. FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that have various effects on the body. By inhibiting FAAH, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide can increase endocannabinoid levels, leading to various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide are related to its ability to inhibit FAAH and increase endocannabinoid levels. These effects can include pain relief, anti-inflammatory effects, and potential anti-cancer effects.
实验室实验的优点和局限性
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, its ability to inhibit FAAH and increase endocannabinoid levels makes it a valuable tool for investigating the effects of endocannabinoids on the body. However, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the body.
未来方向
There are several future directions for N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide research. One direction is to investigate its potential applications in the treatment of cancer. Another direction is to investigate its effects on the endocannabinoid system and its potential use as a tool for investigating the effects of endocannabinoids on the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide and its potential toxicity.
合成方法
The synthesis of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide involves several steps. Initially, 4-fluoro-2-methylphenol is reacted with thionyl chloride to form 4-fluoro-2-methylphenyl chloride. This intermediate is then reacted with 2-methylthiophenol to form 2-methylsulfanyl-4-fluoro-2-methylphenylmethanone. Finally, this intermediate is reacted with ammonium acetate and acetic anhydride to form N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide.
科学研究应用
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has been investigated for its potential applications in scientific research. One study found that N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition results in an increase in endocannabinoid levels, which can have various effects on the body, including pain relief and anti-inflammatory effects. Additionally, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has been found to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYHEWLTXKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)